An In-depth Technical Guide to Ascorbyl Tetra-2-hexyldecanoate: Chemical Structure and Stability
An In-depth Technical Guide to Ascorbyl Tetra-2-hexyldecanoate: Chemical Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascorbyl tetra-2-hexyldecanoate, also known as tetrahexyldecyl ascorbate, is a lipophilic, stable precursor to Vitamin C (L-ascorbic acid). Its oil-soluble nature allows for enhanced penetration into the stratum corneum. Upon transdermal absorption, it is enzymatically converted to its active form, ascorbic acid, where it exerts its well-documented antioxidant, anti-aging, and skin-brightening effects. This guide provides a comprehensive overview of its chemical structure and stability profile, crucial for formulation development and efficacy assessment.
Chemical Structure and Properties
Ascorbyl tetra-2-hexyldecanoate is the tetraester of ascorbic acid and 2-hexyldecanoic acid. This esterification at four hydroxyl groups of the ascorbic acid molecule renders it highly soluble in lipids and oils.
Chemical and Physical Data
| Property | Value | References |
| IUPAC Name | [(2S)-2-[(2R)-3,4-bis(2-hexyldecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(2-hexyldecanoyloxy)ethyl] 2-hexyldecanoate | [1] |
| Synonyms | Tetrahexyldecyl Ascorbate, Vitamin C tetra-isopalmitate, VC-IP, Nikkol VC-IP, BV-OSC, ATIP | |
| CAS Number | 183476-82-6 | [2] |
| Molecular Formula | C70H128O10 | [2] |
| Molecular Weight | 1129.76 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Solubility | Oil-soluble; Soluble in ethanol and DMF; Insoluble in DMSO and water (PBS, pH 7.2) |
Structural Representation
The following diagram illustrates the core ascorbic acid structure esterified with four 2-hexyldecanoic acid chains.
Caption: Molecular structure concept of Ascorbyl Tetra-2-hexyldecanoate.
Stability Profile
Ascorbyl tetra-2-hexyldecanoate is recognized for its superior stability compared to L-ascorbic acid, particularly its resistance to oxidation upon exposure to air and light.[2]
General Stability Characteristics
| Condition | Stability | Notes | References |
| Oxidation | High | The ester linkages protect the vulnerable enediol system of the ascorbic acid core. | [2] |
| Heat | Stable | Can be incorporated into formulations at elevated temperatures without significant degradation. | [2] |
| Light | Stable | Shows greater photostability than L-ascorbic acid. | [2] |
| pH | More stable over a wider pH range | Unlike L-ascorbic acid, which is highly pH-dependent for stability. | [3] |
Stability Under Oxidative Stress
While generally stable, a 2023 study published in Antioxidants revealed that Ascorbyl tetra-2-hexyldecanoate (referred to as THDC in the study) can degrade rapidly when exposed to singlet oxygen. However, its stability is significantly enhanced when co-formulated with other antioxidants, such as acetyl zingerone.[4]
| Condition | Observation | Quantitative Data (IC50) | References |
| Singlet Oxygen Exposure | Rapid degradation | Not specified | [4] |
| H2O2 Scavenging | Weak antioxidant capacity alone | 850 µg/mL | [4] |
| H2O2 Scavenging (with Acetyl Zingerone) | Effective neutralization | ≤ 62.6 µg/mL | [4] |
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from methodologies developed for the determination of Ascorbyl tetra-2-hexyldecanoate in cosmetic formulations.[5][6][7]
Objective: To quantify the concentration of Ascorbyl tetra-2-hexyldecanoate in a formulation over time under various stress conditions to determine its degradation kinetics.
Materials and Equipment:
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HPLC system with UV detector
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RP-18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
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Methanol (HPLC grade)
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Isopropanol (HPLC grade)
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Ascorbyl tetra-2-hexyldecanoate reference standard
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Volumetric flasks, pipettes, and syringes
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Environmental chambers (for temperature and humidity control)
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Photostability chamber
Methodology:
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Standard Solution Preparation:
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Prepare a stock solution of Ascorbyl tetra-2-hexyldecanoate reference standard in methanol or isopropanol.
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Perform serial dilutions to create a series of calibration standards (e.g., 5-50 µg/mL).
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Sample Preparation:
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Accurately weigh a portion of the formulation containing Ascorbyl tetra-2-hexyldecanoate.
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Extract the active ingredient using methanol or isopropanol. Sonication may be required to ensure complete extraction.
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Filter the extract through a 0.45 µm syringe filter before injection.
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-
Chromatographic Conditions:
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Stress Testing:
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Store samples of the formulation under various conditions:
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Elevated Temperature: 40°C, 50°C
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Light Exposure: ICH Q1B photostability testing conditions
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Oxidative Stress: Introduction of an oxidizing agent (e.g., AAPH) into the formulation.
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-
At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw samples, prepare them as described above, and analyze by HPLC.
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Data Analysis:
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Construct a calibration curve from the standard solutions.
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Quantify the concentration of Ascorbyl tetra-2-hexyldecanoate in the stressed samples.
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Calculate the percentage of degradation over time for each condition.
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Caption: Experimental workflow for stability testing of Ascorbyl Tetra-2-hexyldecanoate.
Antioxidant Capacity Assay (H2O2 Scavenging)
This protocol is based on the methodology described in the Antioxidants journal.[4]
Objective: To determine the hydrogen peroxide scavenging activity of Ascorbyl tetra-2-hexyldecanoate.
Methodology:
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Sample Preparation: Dissolve Ascorbyl tetra-2-hexyldecanoate in ethanol and then dilute with PBS (pH 7.4) to the desired concentrations.
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Reaction Initiation: Add 4 mM of H2O2 to the sample solution.
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Incubation: Allow the reaction to proceed for 10 minutes at room temperature.
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Measurement: Record the absorbance at 230 nm using a spectrophotometer.
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Calculation: The percentage of H2O2 scavenging is calculated, and the IC50 value (the concentration required to scavenge 50% of the H2O2) is determined.
Mechanism of Action and Signaling Pathways
Upon penetrating the skin, Ascorbyl tetra-2-hexyldecanoate is hydrolyzed by cutaneous esterases, releasing free L-ascorbic acid. The released Vitamin C then participates in several key biological pathways.
Caption: Bio-conversion and primary mechanisms of action in the skin.
The released ascorbic acid acts as a potent antioxidant, directly neutralizing reactive oxygen species (ROS). It is also a critical cofactor for prolyl and lysyl hydroxylases, enzymes essential for collagen synthesis. Furthermore, it inhibits the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, leading to a reduction in hyperpigmentation.[2][8] Studies have also shown that it can reduce UV-induced cell and DNA damage.[8]
Conclusion
Ascorbyl tetra-2-hexyldecanoate is a highly stable, oil-soluble derivative of Vitamin C with excellent skin penetration. Its stability to heat, light, and oxidation makes it a superior active ingredient for cosmetic and dermatological formulations compared to L-ascorbic acid. While it exhibits robust stability, its efficacy and stability can be further enhanced by co-formulation with other antioxidants. The provided experimental protocols offer a framework for assessing its stability and antioxidant capacity in new formulations, ensuring product performance and shelf-life.
References
- 1. Ascorbyl tetra-2-hexyldecanoate | C70H128O10 | CID 10124498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hlextract.com [hlextract.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahexyldecyl Ascorbate (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 7. Determination of tocopheryl acetate and ascorbyl tetraisopalmitate in cosmetic formulations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Made-in-China.com - Manufacturers, Suppliers & Products in China [made-in-china.com]
